4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine
CAS No.:
Cat. No.: VC13399260
Molecular Formula: C16H25NO
Molecular Weight: 247.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25NO |
|---|---|
| Molecular Weight | 247.38 g/mol |
| IUPAC Name | 4-(3,4-dimethylphenyl)-1-propan-2-ylpiperidin-4-ol |
| Standard InChI | InChI=1S/C16H25NO/c1-12(2)17-9-7-16(18,8-10-17)15-6-5-13(3)14(4)11-15/h5-6,11-12,18H,7-10H2,1-4H3 |
| Standard InChI Key | AABLWKRHYWZGJV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2(CCN(CC2)C(C)C)O)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C2(CCN(CC2)C(C)C)O)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with both a hydroxyl group (-OH) and a 3,4-dimethylphenyl moiety. The nitrogen atom at the 1-position of the piperidine is further substituted with an isopropyl group (-CH(CH₃)₂). This configuration introduces steric and electronic effects that influence its interactions with biological targets.
The molecular formula is C₁₆H₂₅NO, with a molecular weight of 247.38 g/mol. Key structural analogs, such as trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, demonstrate similar substitution patterns linked to opioid receptor antagonism .
Table 1: Comparative Structural Data of Piperidine Derivatives
Spectroscopic and Physicochemical Properties
While experimental data for the target compound is sparse, inferences can be drawn from related structures. For example:
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LogP: Analogs with aromatic and hydroxyl groups exhibit logP values between 2.5–4.5, suggesting moderate lipophilicity .
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Hydrogen Bonding: The hydroxyl group at C4 facilitates hydrogen bonding, a feature critical for receptor interactions .
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Crystal Packing: Piperidine derivatives with bulky substituents often adopt chair conformations, as observed in N-isopropyltryptamine analogs .
Synthesis and Derivative Preparation
Retrosynthetic Analysis
The synthesis of 4-(3,4-dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine likely involves:
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Piperidine Ring Formation: Cyclization of a suitable amine precursor.
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Friedel-Crafts Alkylation: Introduction of the 3,4-dimethylphenyl group via electrophilic aromatic substitution.
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N-Alkylation: Attachment of the isopropyl group to the piperidine nitrogen.
A analogous route was employed for N-isopropyl-4-benzyloxy-3-indoleglyoxylamide, where oxalyl chloride and isopropylamine facilitated amide bond formation .
Key Synthetic Challenges
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Steric Hindrance: Bulky substituents at C4 and N1 may impede reaction kinetics, necessitating high-temperature or catalytic conditions.
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Hydroxyl Group Protection: Temporary protection (e.g., benzyl ethers) is required during alkylation steps to prevent side reactions .
Table 2: Synthetic Precursors and Conditions for Piperidine Analogs
| Step | Reaction | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Amide Formation | Oxalyl chloride, isopropylamine | 65–78 | |
| 2 | Reduction | LiAlH₄, THF, reflux | 82 | |
| 3 | Deprotection | H₂/Pd-C, ethanol | 90 |
Pharmacological Profile and Receptor Interactions
Opioid Receptor Antagonism
Structurally similar piperidines, such as trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, exhibit potent opioid receptor antagonism. Key findings include:
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μ-Opioid Receptor: N-Phenylpropyl analogs show sub-nanomolar Kₑ values (e.g., 0.88 nM) .
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κ- and δ-Opioid Receptors: Antagonist potency correlates with the presence of 3- and 4-methyl groups, which stabilize receptor binding conformations .
Structure-Activity Relationships (SAR)
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Methyl Substituents: Removal of the 4-methyl group reduces μ-opioid antagonist activity by 10–50×, highlighting its role in hydrophobic interactions .
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N-Substituents: Bulky groups (e.g., iso-propyl) enhance receptor selectivity but may reduce blood-brain barrier permeability .
Table 3: Opioid Receptor Antagonist Potency of Piperidine Analogs
| Compound | μ Kₑ (nM) | δ Kₑ (nM) | κ Kₑ (nM) |
|---|---|---|---|
| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | 0.88 | 13.4 | 4.09 |
| 4-Hydroxy-4-(3,4-methylenedioxyphenyl)piperidine | 24.7 | 89.1 | 56.3 |
Crystallographic and Conformational Studies
X-ray Diffraction Analysis
Single-crystal studies of N-isopropyltryptamine analogs reveal:
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Piperidine Chair Conformation: The hydroxyl group at C4 adopts an equatorial position, minimizing steric clash with the 3,4-dimethylphenyl group .
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Hydrogen-Bond Networks: Intermolecular O-H···N interactions stabilize crystal packing, as seen in 4-hydroxy-N-isopropyltryptamine hydrochloride .
Computational Modeling
Density functional theory (DFT) calculations predict:
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